N-Methyl-D-phenylalanine tert-butyl ester
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Description
“N-Methyl-D-phenylalanine tert-butyl ester” is a chemical compound that is used as a fine chemical intermediate . It has anti-static and anti-corrosion properties . Its molecular formula is C14H21NO2 .
Synthesis Analysis
The synthesis of “N-Methyl-D-phenylalanine tert-butyl ester” can be achieved through a variety of methods. One such method involves the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “N-Methyl-D-phenylalanine tert-butyl ester” can be represented by the molecular formula C14H21NO2 .Chemical Reactions Analysis
The chemical reactions involving “N-Methyl-D-phenylalanine tert-butyl ester” are complex and varied. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, the combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+), and triethylsilane mediates a mild O t Bu deprotection .Future Directions
The future directions for “N-Methyl-D-phenylalanine tert-butyl ester” could involve finding alternative conditions for the interaction of tert-butanol with amino acid derivatives . This is because both the experimental and literature data suggest that conditions reported by Wright et al. are not optimal for a broad scope of substrates .
properties
IUPAC Name |
tert-butyl (2R)-2-(methylamino)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKARLOPBFXQHH-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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